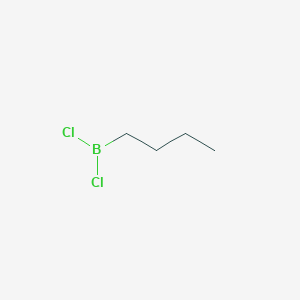

Butyldichloroborane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl(dichloro)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BCl2/c1-2-3-4-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBWAGCLIHFWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403533 | |

| Record name | BUTYLDICHLOROBORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14090-22-3 | |

| Record name | BUTYLDICHLOROBORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14090-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Butyldichloroborane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of butyldichloroborane, a versatile organoboron reagent with applications in organic synthesis. The document details a common synthetic methodology, outlines key characterization techniques, and presents the expected analytical data in a clear and structured format for easy reference.

Synthesis of n-Butyldichloroborane

A prevalent method for the synthesis of n-butyldichloroborane is the hydroboration of an alkene, such as 1-butene, with dichloroborane (HBCl₂). This reaction proceeds via a syn-addition of the H-B bond across the double bond, yielding the desired alkyldichloroborane.

Alternatively, the redistribution reaction of tetra-n-butyltin with boron trichloride (BCl₃) can be employed. This method involves the exchange of alkyl and chloro substituents between the tin and boron centers.

Experimental Protocol: Hydroboration of 1-Butene with Dichloroborane

While a specific detailed protocol for the synthesis of n-butyldichloroborane was not found in the immediate search results, a general procedure for the hydroboration of alkenes with dichloroborane can be outlined as follows. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) due to the moisture and air sensitivity of the reagents and product.

Materials:

-

Dichloroborane (HBCl₂) or a suitable precursor/complex (e.g., BCl₃ and a reducing agent)

-

1-Butene

-

Anhydrous, inert solvent (e.g., diethyl ether, tetrahydrofuran)

General Procedure:

-

A solution of dichloroborane in an anhydrous, inert solvent is prepared or obtained commercially.

-

The solution is cooled to a suitable temperature, typically 0 °C or lower, in an ice bath or cryostat.

-

1-Butene is then bubbled through the solution or added as a condensed liquid at a controlled rate.

-

The reaction mixture is stirred at a low temperature for a specified period to ensure complete reaction.

-

After the reaction is complete, the solvent may be removed under reduced pressure to yield crude this compound.

-

Purification is typically achieved by distillation under reduced pressure to obtain the pure product.

Logical Workflow for Hydroboration Synthesis:

Caption: General workflow for the synthesis of n-butyldichloroborane via hydroboration.

Characterization of n-Butyldichloroborane

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. ¹H, ¹³C, and ¹¹B NMR are all informative.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. The spectrum of n-butyldichloroborane is expected to show distinct signals for the methyl (CH₃) and methylene (CH₂) groups of the butyl chain.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. Four distinct signals are expected for the four carbon atoms of the n-butyl group.

-

¹¹B NMR: Is particularly useful for organoboron compounds. The chemical shift of the boron atom is indicative of its coordination environment and the substituents attached to it. For tricoordinate boranes like this compound, the chemical shift is expected to be in a characteristic downfield region.

Table 1: Predicted NMR Data for n-Butyldichloroborane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (CH₃) | ~0.9 | Triplet |

| ¹H (CH₂-CH₃) | ~1.4 | Sextet |

| ¹H (B-CH₂-CH₂ ) | ~1.6 | Quintet |

| ¹H (B-CH₂) | ~1.1 | Triplet |

| ¹³C (CH₃) | ~14 | - |

| ¹³C (CH₂-CH₃) | ~26 | - |

| ¹³C (B-CH₂-CH₂ ) | ~27 | - |

| ¹³C (B-CH₂) | ~20 (broad) | - |

| ¹¹B | 60 - 70 | Broad Singlet |

Note: The predicted chemical shifts are based on typical values for similar alkylboranes and may vary depending on the solvent and other experimental conditions. The signal for the carbon attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₉BCl₂), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and two boron isotopes (¹⁰B and ¹¹B), the molecular ion region will exhibit a characteristic isotopic pattern.

Table 2: Expected Mass Spectrometry Data for n-Butyldichloroborane

| Ion | m/z (for ¹¹B, ³⁵Cl) | Description |

| [C₄H₉¹¹B³⁵Cl₂]⁺ | 139 | Molecular Ion |

| [C₄H₉¹¹B³⁵Cl³⁷Cl]⁺ | 141 | Molecular Ion + 2 |

| [C₄H₉¹¹B³⁷Cl₂]⁺ | 143 | Molecular Ion + 4 |

| [C₃H₇BCl₂]⁺ | 125 | Loss of CH₂ |

| [C₂H₅BCl₂]⁺ | 111 | Loss of C₂H₄ |

| [CH₃BCl₂]⁺ | 97 | Loss of C₃H₆ |

| [BCl₂]⁺ | 81 | Dichloroboryl cation |

Elemental Analysis

Elemental analysis determines the elemental composition of a compound, providing a measure of its purity. For a pure sample of this compound (C₄H₉BCl₂), the experimentally determined percentages of carbon and hydrogen should be in close agreement with the calculated theoretical values.[1]

Table 3: Elemental Analysis Data for n-Butyldichloroborane

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 34.61 | |

| Hydrogen (H) | 6.54 | |

| Boron (B) | 7.79 | |

| Chlorine (Cl) | 51.06 |

Note: The "Found" column would be populated with the results from experimental analysis.

Experimental Workflow for Characterization:

Caption: Workflow for the characterization and data analysis of n-butyldichloroborane.

Conclusion

This technical guide has provided a foundational understanding of the synthesis and characterization of n-butyldichloroborane. The hydroboration of 1-butene with dichloroborane represents a key synthetic route. Comprehensive characterization using NMR spectroscopy, mass spectrometry, and elemental analysis is crucial for confirming the structure and purity of the final product. The data presented in this guide serves as a valuable reference for researchers and professionals working with this important organoboron reagent.

References

An In-depth Technical Guide to Butyldichloroborane (CAS Number: 14090-22-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyldichloroborane is a versatile organoboron reagent with significant applications in organic synthesis. Its utility stems from the presence of a boron-carbon bond and two reactive boron-chloride bonds, making it a valuable intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and applications of this compound, with a focus on providing practical information for laboratory use.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is a flammable liquid with a low flash point and is highly reactive, particularly with protic solvents.

| Property | Value | Source |

| CAS Number | 14090-22-3 | - |

| Molecular Formula | C4H9BCl2 | [1] |

| Molecular Weight | 138.83 g/mol | [1] |

| Boiling Point | 68-70 °C | [1] |

| Melting Point | Not available | - |

| Density | 0.714 g/mL at 25 °C | [1] |

| Flash Point | -4 °F (-20 °C) | [1] |

| Solubility | Soluble in non-polar organic solvents such as hexanes, dichloromethane, diethyl ether, and tetrahydrofuran (THF). | Inferred from general solubility of similar organoboron compounds. |

Reactivity and Handling

This compound is a highly reactive compound that requires careful handling in an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and hazardous reactions.

3.1. Reaction with Air and Water

This compound is pyrophoric and can ignite upon prolonged exposure to air.[2] Its reaction with water is extremely vigorous and potentially explosive, leading to the formation of butylboronic acid and hydrochloric acid.[2] This violent hydrolysis is a critical safety consideration.

Figure 1: Reaction of this compound with water.

3.2. Lewis Acidity

The boron atom in this compound possesses a vacant p-orbital, rendering it a strong Lewis acid. This property allows it to activate Lewis bases, such as carbonyl compounds, for subsequent nucleophilic attack. This is a key aspect of its utility in organic synthesis.

Experimental Protocols

4.1. Synthesis of this compound

A common method for the synthesis of alkyldichloroboranes is the reaction of a trialkylborane with boron trichloride. The following is a general procedure that can be adapted for the synthesis of this compound.

Reaction:

2 B(C₄H₉)₃ + BCl₃ → 3 C₄H₉BCl₂

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere, place tributylborane.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add boron trichloride (in a suitable solvent or neat) to the stirred solution of tributylborane via the addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete reaction.

-

Monitor the reaction progress by ¹¹B NMR spectroscopy. The disappearance of the signal for tributylborane (around +87 ppm) and the appearance of a new signal for this compound (expected around +64 ppm) indicates the completion of the reaction.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Figure 2: Synthesis workflow for this compound.

4.2. Purification by Vacuum Distillation

This compound can be purified by fractional distillation under reduced pressure to remove any unreacted starting materials or byproducts.

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation using oven-dried glassware.

-

Transfer the crude this compound to the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of 68-70 °C is at atmospheric pressure, so the boiling point under vacuum will be significantly lower.

-

Store the purified this compound under an inert atmosphere.

Spectroscopic Characterization (Predicted)

5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the butyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the dichloroboryl group.

-

δ ~0.9 ppm (t, 3H): Terminal methyl group (CH₃).

-

δ ~1.4 ppm (m, 2H): Methylene group gamma to boron (CH₂).

-

δ ~1.5 ppm (m, 2H): Methylene group beta to boron (CH₂).

-

δ ~1.8 ppm (t, 2H): Methylene group alpha to boron (B-CH₂).

5.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals for the carbon atoms of the butyl group.

-

δ ~13 ppm: Terminal methyl carbon (CH₃).

-

δ ~25 ppm: Methylene carbon gamma to boron (CH₂).

-

δ ~27 ppm: Methylene carbon beta to boron (CH₂).

-

δ ~35 ppm (broad): Methylene carbon alpha to boron (B-CH₂). The signal for the carbon attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus.

5.3. ¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is a key tool for characterizing organoboron compounds. For tricoordinate alkyldichloroboranes, a single broad resonance is expected.

5.4. FT-IR Spectroscopy

The FT-IR spectrum will exhibit characteristic vibrational frequencies for the B-Cl and B-C bonds, in addition to the C-H stretching and bending vibrations of the butyl group.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the butyl group.

-

~1465 cm⁻¹: C-H bending vibrations.

-

~1100-1000 cm⁻¹: B-C stretching vibration.

-

~950-850 cm⁻¹: Asymmetric B-Cl stretching vibration.

-

~650-550 cm⁻¹: Symmetric B-Cl stretching vibration.

5.5. Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ at m/z 138 is expected, along with characteristic isotopic patterns due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and two boron isotopes (¹⁰B and ¹¹B). Fragmentation would likely involve the loss of the butyl group, chlorine atoms, and smaller alkyl fragments.

Applications in Organic Synthesis

This compound is a valuable reagent in several important organic transformations.

6.1. Precursor for Suzuki-Miyaura Coupling

This compound can be converted into butylboronic acid or its esters, which are key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.

Figure 3: Role of this compound in Suzuki-Miyaura Coupling.

6.2. Lewis Acid Catalyst

As a strong Lewis acid, this compound can catalyze a variety of reactions, including Diels-Alder reactions, aldol reactions, and Friedel-Crafts acylations, by activating the electrophilic component.

6.3. Hydroboration Reactions

While less common than borane (BH₃) itself, dichloroboranes can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of new organoboranes that can be further functionalized.

Safety Information

This compound is a hazardous chemical and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

-

Flammable Liquid: Keep away from heat, sparks, and open flames.

-

Water-Reactive: Reacts violently with water.

-

Corrosive: Causes severe skin burns and eye damage.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

Conclusion

This compound is a reactive and versatile organoboron reagent with significant potential in organic synthesis. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding to aid researchers in harnessing the synthetic utility of this valuable compound.

References

An In-depth Technical Guide to Butyldichloroborane

This guide provides a comprehensive overview of butyldichloroborane, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical properties, synthesis protocols, and reaction pathways.

Core Properties of this compound

This compound is an organoboron compound with significant applications in organic chemistry, primarily as a Lewis acid and an intermediate in the synthesis of other organoboranes. Its reactivity is characterized by the presence of a boron atom bonded to a butyl group and two chlorine atoms.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C4H9BCl2[1][2][3][4] |

| Molecular Weight | 138.83 g/mol [1][2][3][4] |

| CAS Number | 14090-22-3[1][2][3][4] |

| Boiling Point | 68-70 °C[1][3][4] |

| Density | 0.714 g/mL at 25 °C[3][4] |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound. This method is widely cited and provides a reliable pathway to obtain the compound.

Synthesis of this compound from Tetrabutyltin and Boron Trichloride

This protocol describes the reaction of tetrabutyltin with boron trichloride to yield this compound and tributyltin chloride.

Materials:

-

Tetrabutyltin (Bu4Sn)

-

Boron trichloride (BCl3)

-

Anhydrous solvent (e.g., pentane or heptane)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrabutyltin in an anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to the desired reaction temperature, typically between -78 °C and 0 °C.

-

Slowly add a solution of boron trichloride in the same solvent to the stirred solution of tetrabutyltin via the dropping funnel. The molar ratio of reactants should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the reaction goes to completion.

-

Monitor the progress of the reaction using appropriate analytical techniques, such as NMR spectroscopy.

-

Upon completion, the solvent and any volatile byproducts are removed under reduced pressure.

-

The desired this compound is then isolated from the tributyltin chloride byproduct by fractional distillation.

Logical Workflow for Synthesis

The logical steps involved in the synthesis of this compound are illustrated in the following diagram. This workflow highlights the key stages from reactant preparation to final product isolation.

Caption: Synthesis workflow for this compound.

References

Butyldichloroborane: A Technical Guide to its Physical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and stability of butyldichloroborane (C₄H₉BCl₂). Due to its highly reactive nature, special consideration must be given to its handling and storage. This document outlines key physical data, stability concerns, and detailed experimental protocols for the safe characterization of this and similar air- and water-sensitive compounds.

Core Physical Properties

| Property | Value |

| CAS Number | 14090-22-3 |

| Molecular Formula | C₄H₉BCl₂ |

| Molecular Weight | 138.83 g/mol [2] |

| Boiling Point | 68-70 °C[2] |

| Density | 0.714 g/mL at 25 °C[2] |

| Flash Point | -4 °F (-20 °C)[2] |

| Melting Point | Data not available |

| Refractive Index | Data not available |

Comparative Analysis with Ethyldichloroborane

To provide context for the physical properties of this compound, a comparison with the lighter analogue, ethyldichloroborane, is presented below. This comparison can aid in understanding the trends in physical properties within this class of organoboron compounds.

| Property | This compound | Ethyldichloroborane |

| Molecular Formula | C₄H₉BCl₂ | C₂H₅BCl₂ |

| Molecular Weight | 138.83 g/mol [2] | 110.77 g/mol [3] |

| Boiling Point | 68-70 °C[2] | Data not available |

| Stability | Ignites spontaneously in air; reacts with water.[1] | Ignites spontaneously in air.[3] |

Stability and Reactivity

This compound is a highly reactive compound that requires stringent handling and storage protocols. Its primary stability concerns are its reactivity with air and water.

Air Reactivity: this compound is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1] This reactivity is a common characteristic of many organoboron compounds, especially those with boron-hydrogen or boron-alkyl bonds. The handling of this compound must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent rapid oxidation and potential fire.

Water Reactivity: This compound reacts vigorously with water. This reaction is characteristic of many boron halides and organoboranes and is expected to produce boric acid, hydrogen chloride, and butane. The exothermic nature of this reaction can be hazardous, leading to the release of corrosive fumes.

Thermal Stability: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, it is expected to have limited thermal stability. Organoboranes can undergo decomposition at elevated temperatures.[4] For a comprehensive assessment of its thermal stability, DSC and TGA would be the recommended analytical techniques.

Experimental Protocols

The determination of the physical and chemical properties of air- and water-sensitive compounds like this compound requires specialized equipment and techniques to ensure safety and accuracy. The following are detailed methodologies for key experiments.

Determination of Boiling Point (for Air-Sensitive Liquids)

The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation under an inert atmosphere.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled in a fume hood. All glassware must be thoroughly dried to remove any traces of moisture.

-

Inert Atmosphere: The system is purged with a dry, inert gas (e.g., argon or nitrogen) to displace all air. A positive pressure of the inert gas is maintained throughout the experiment.

-

Sample Transfer: this compound is transferred to the distillation flask via a cannula or a gas-tight syringe under a positive flow of inert gas.

-

Heating: The distillation flask is gently heated in a heating mantle.

-

Temperature Measurement: The temperature of the vapor that condenses on the thermometer bulb is recorded as the boiling point. The pressure at which the boiling point is measured should also be recorded.

References

The Reaction of Butyldichloroborane with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyldichloroborane (BuBCl₂) is a versatile organoboron compound with significant potential in organic synthesis. Its reactivity with protic solvents, such as water and alcohols, is a critical aspect of its chemistry, leading to the formation of valuable boronic acids and boronate esters. This guide provides a comprehensive overview of these reactions, including detailed reaction mechanisms, generalized experimental protocols, and expected outcomes. Due to a lack of specific quantitative data for this compound in the public domain, the presented data is based on the well-established reactivity of analogous organodichloroboranes.

Introduction

Organoboron compounds are pivotal reagents in modern organic chemistry, enabling a wide array of transformations, most notably carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This compound, as a member of the organoboron halide family, is a potent Lewis acid and a precursor to various butyl-substituted boron derivatives. The boron-chlorine bonds are highly susceptible to nucleophilic attack by protic solvents, leading to solvolysis. Understanding and controlling these reactions are paramount for the effective utilization of this compound in synthetic workflows.

This document outlines the fundamental reactions of this compound with water (hydrolysis) and alcohols (alcoholysis), providing insights into the reaction pathways and generalized procedures for their execution.

Reaction with Water (Hydrolysis)

The reaction of this compound with water is a rapid and exothermic process that yields butylboronic acid (BuB(OH)₂). This transformation is a standard method for the synthesis of alkylboronic acids from their corresponding dichloroborane precursors.

Reaction Mechanism

The hydrolysis proceeds through a stepwise nucleophilic substitution at the boron center. The lone pair of electrons on the oxygen atom of a water molecule attacks the electron-deficient boron atom. This is followed by the elimination of hydrogen chloride. The process is repeated to replace the second chlorine atom.

Reaction Pathway: Hydrolysis of this compound

Caption: Stepwise hydrolysis of this compound to butylboronic acid.

Generalized Experimental Protocol

Caution: this compound is a reactive and corrosive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction is exothermic and may release hydrogen chloride gas.

Materials:

-

This compound (BuBCl₂)

-

Deionized water

-

Anhydrous diethyl ether or other suitable organic solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

A solution of this compound in an anhydrous organic solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0-5 °C.

-

Deionized water is added dropwise from the addition funnel to the stirred solution of this compound. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent (e.g., diethyl ether, 2 x 20 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude butylboronic acid.

-

Further purification can be achieved by recrystallization.

Expected Products and Data

The primary product of the hydrolysis of this compound is butylboronic acid. Due to the lack of specific literature data for this compound, the following table presents expected yields based on analogous reactions with other alkyldichloroboranes.

| Reactant | Product | Solvent | Typical Yield (%) |

| This compound | Butylboronic Acid | Diethyl ether | 85 - 95 |

| Phenyldichloroborane | Phenylboronic Acid | Diethyl ether | >90 |

Table 1: Expected Products and Yields for the Hydrolysis of Dichloroboranes.

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols (alcoholysis) results in the formation of butylboronate esters. These esters are also valuable synthetic intermediates, often used when the corresponding boronic acid is unstable or difficult to handle.

Reaction Mechanism

Similar to hydrolysis, alcoholysis proceeds via a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the boron center, leading to the displacement of a chloride ion. This can occur in a stepwise manner to produce the dialkoxybutylborane. The reaction is often carried out in the presence of a base to neutralize the generated HCl.

Reaction Pathway: Alcoholysis of this compound

Understanding the Electrophilicity of Butyldichloroborane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Potent Electrophilicity of Butyldichloroborane

This compound (BuBCl₂) is a highly reactive organoboron compound characterized by a potent electrophilic boron center. This electrophilicity arises from the electron-deficient nature of the tricoordinate boron atom, which possesses a vacant p-orbital. The presence of two electron-withdrawing chlorine atoms significantly enhances this electron deficiency, making this compound a strong Lewis acid. This inherent reactivity allows it to readily accept electron pairs from a wide range of Lewis bases, enabling its versatile application in organic synthesis as a catalyst and reagent.

This technical guide provides an in-depth analysis of the electrophilic nature of this compound, including its Lewis acidity, and explores its application in key organic transformations. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from analogous dichloroboranes and related boron compounds to provide a comprehensive understanding of its expected reactivity profile.

Quantifying the Electrophilicity: Lewis Acidity Parameters

The Lewis acidity of a compound, a measure of its ability to accept an electron pair, is a key indicator of its electrophilicity. While specific experimental data for this compound is scarce, we can estimate its Lewis acidity by examining data for related dichloroboranes and applying established methodologies.

Two primary methods for quantifying Lewis acidity are the Gutmann-Beckett method, an experimental approach using ³¹P NMR spectroscopy, and the computational determination of Fluoride Ion Affinity (FIA).

Data Presentation: Lewis Acidity of Dichloroboranes and Related Compounds

| Compound | Method | Value | Reference Compound | Reference Value |

| This compound (BuBCl₂) (Estimated) | Gutmann-Beckett (Acceptor Number) | ~70-80 | BCl₃ | 84 |

| This compound (BuBCl₂) (Estimated) | Fluoride Ion Affinity (FIA) (kcal/mol) | ~85-95 | BCl₃ | 87.2 |

| BCl₃ | Gutmann-Beckett (Acceptor Number) | 84 | - | - |

| BCl₃ | Fluoride Ion Affinity (FIA) (kcal/mol) | 87.2 | - | - |

| PhBCl₂ | Gutmann-Beckett (Acceptor Number) | 75 | - | - |

| MeBCl₂ | Fluoride Ion Affinity (FIA) (kcal/mol) | 89.9 | - | - |

Note: The values for this compound are estimations based on the trends observed for other alkyldichloroboranes and phenyldichloroborane relative to boron trichloride. The butyl group is expected to be slightly electron-donating compared to a phenyl group or a chlorine atom, which would slightly decrease the Lewis acidity relative to BCl₃.

Key Applications Driven by Electrophilicity

The strong electrophilic character of this compound makes it a valuable reagent and catalyst in a variety of organic reactions.

Hydroboration of Alkenes and Alkynes

This compound can participate in hydroboration reactions, where it adds across a carbon-carbon double or triple bond. The electron-deficient boron acts as the electrophile, initiating the reaction.

Experimental Protocol: Hydroboration of 1-Octene with an Alkyldichloroborane (Representative Protocol)

Objective: To synthesize the corresponding alcohol via hydroboration-oxidation.

Materials:

-

1-Octene

-

This compound (or a solution of a similar alkyldichloroborane) in an inert solvent (e.g., hexanes or dichloromethane)

-

Anhydrous, inert solvent (e.g., THF or diethyl ether)

-

Oxidizing agent: 3M NaOH and 30% H₂O₂

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Under an inert atmosphere, a solution of 1-octene in the anhydrous solvent is cooled to 0 °C in an ice bath.

-

A solution of this compound is added dropwise to the stirred solution of the alkene. The reaction mixture is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

The reaction progress can be monitored by techniques such as ¹¹B NMR spectroscopy.

-

Once the hydroboration is complete, the reaction mixture is cooled again to 0 °C.

-

Slowly and carefully, 3M NaOH is added, followed by the dropwise addition of 30% H₂O₂. This oxidation step should be performed with caution as it can be exothermic.

-

The mixture is stirred at room temperature for several hours until the oxidation is complete.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

-

Purification can be achieved by distillation or column chromatography.

Logical Relationship: Hydroboration Mechanism

Caption: Concerted mechanism of hydroboration.

Lewis Acid Catalysis in Diels-Alder Reactions

This compound, owing to its strong Lewis acidity, can act as a catalyst in Diels-Alder reactions. It coordinates to the dienophile, typically to a carbonyl group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate Catalyzed by a Dichloroborane (Representative Protocol)

Objective: To synthesize the corresponding bicyclic adduct.

Materials:

-

Freshly cracked cyclopentadiene

-

Methyl acrylate (dienophile)

-

This compound (or a similar dichloroborane catalyst)

-

Anhydrous, inert solvent (e.g., dichloromethane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere, a solution of methyl acrylate in anhydrous dichloromethane is cooled to -78 °C (dry ice/acetone bath).

-

A solution of this compound in dichloromethane is added dropwise to the stirred solution of the dienophile. The mixture is stirred for a short period to allow for complexation.

-

A solution of freshly cracked cyclopentadiene in dichloromethane is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for several hours. The progress can be monitored by TLC or GC.

-

Upon completion, the reaction is quenched by the addition of a suitable reagent, such as a trialkylamine or water, to deactivate the Lewis acid catalyst.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the Diels-Alder adduct.

Signaling Pathway: Lewis Acid Catalysis in Diels-Alder Reaction

Caption: Catalytic cycle of a Diels-Alder reaction.

Conclusion

This compound is a powerful electrophile and Lewis acid, a property conferred by its electron-deficient boron center and the presence of two electron-withdrawing chlorine atoms. While specific quantitative data for this particular compound is not extensively documented, its reactivity can be reliably inferred from data on analogous dichloroboranes. Its utility in organic synthesis, particularly in hydroboration and as a catalyst for Diels-Alder reactions, underscores the importance of its electrophilic nature. The provided protocols and mechanistic diagrams offer a foundational understanding for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound and related reagents in their work. Further experimental and computational studies are warranted to precisely quantify the electrophilicity of this compound and expand its applications.

Spectroscopic Analysis of Butyldichloroborane: A Technical Guide

Introduction

Expected Spectroscopic Data

The following tables summarize the anticipated chemical shifts (δ) in NMR spectroscopy and vibrational frequencies (ν) in IR spectroscopy for butyldichloroborane. These values are based on established principles and data for analogous alkyl-dihaloboranes.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

| CH₃ (H-4) | Triplet | 0.8 - 1.0 |

| CH₂ (H-3) | Sextet | 1.2 - 1.5 |

| CH₂ (H-2) | Triplet | 1.5 - 1.8 |

| CH₂ (H-1) | Triplet | 1.0 - 1.3 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The methylene group alpha to the boron (H-1) is expected to be deshielded due to the electron-withdrawing nature of the dichloroboryl group.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ (C-4) | 13 - 15 |

| CH₂ (C-3) | 25 - 28 |

| CH₂ (C-2) | 28 - 32 |

| CH₂ (C-1) | 35 - 45 (broad) |

Note: The carbon atom directly attached to the boron (C-1) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Expected ¹¹B NMR Chemical Shift for this compound

| Nucleus | Expected Chemical Shift (ppm) |

| ¹¹B | 60 - 65 |

Note: The chemical shift is referenced to BF₃·OEt₂. Dichloroalkylboranes typically resonate in this downfield region.

Table 4: Expected Infrared (IR) Absorption Frequencies for this compound

| Bond | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H (sp³) | Stretching | 2850 - 2960 | Strong |

| C-H (sp³) | Bending | 1375 - 1465 | Medium |

| B-Cl | Stretching | 950 - 1050 | Strong |

| B-C | Stretching | 1100 - 1200 | Medium |

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound. Due to its reactivity, particularly its sensitivity to moisture and air, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

1. NMR Spectroscopy

-

Sample Preparation:

-

In a glovebox or under a positive pressure of inert gas, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer the solution to a dry NMR tube fitted with a septum or a J. Young valve.

-

The NMR tube should be sealed under the inert atmosphere.

-

-

Instrumentation and Data Acquisition:

-

¹H NMR: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence for ¹H NMR is sufficient.

-

¹³C NMR: Acquire the spectrum on a spectrometer with a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon environment. Due to the relatively low natural abundance of ¹³C and potential broadening of the C-B signal, a higher number of scans may be required to achieve an adequate signal-to-noise ratio.

-

¹¹B NMR: Acquire the spectrum on a broadband probe tuned to the ¹¹B frequency. A simple one-pulse experiment is typically used. The spectrum is often acquired without proton decoupling.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Inside a glovebox, place a small drop of neat this compound directly onto the crystal of an ATR accessory.

-

Alternatively, a solution of the compound in a dry, IR-transparent solvent (e.g., hexane, CCl₄) can be used. A drop of the solution is placed on the ATR crystal, and the solvent is allowed to evaporate under a gentle stream of inert gas, leaving a thin film of the sample.

-

-

Instrumentation and Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Signaling Pathways and Logical Relationships

In the context of spectroscopic analysis, there are no biological "signaling pathways." However, we can represent the logical relationships in the NMR data that lead to the structural elucidation of this compound.

Butyldichloroborane: A Comprehensive Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Butyldichloroborane (n-BuBCl₂) is a highly reactive organoboron compound utilized in organic synthesis. Its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols to mitigate risks of fire, chemical burns, and exposure. This technical guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required when working with this pyrophoric and corrosive reagent.

Properties and Hazards

This compound is a flammable and corrosive liquid that can ignite spontaneously upon contact with air and reacts violently with water. Understanding its fundamental properties is critical for safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14090-22-3 | [1] |

| Molecular Formula | C₄H₉BCl₂ | [1] |

| Molecular Weight | 138.83 g/mol | [1][2] |

| Boiling Point | 68-70 °C | [1][2] |

| Density | 0.714 g/mL at 25 °C | [1][2] |

| Flash Point | -4 °F (-20 °C) | [1][2] |

Table 2: Hazard Identification

| Hazard | GHS Classification | Precautionary Statement Codes | Source |

| Pyrophoric Liquid | Catches fire spontaneously if exposed to air | H250 | [3] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | [3] |

| Hazard Codes (pre-GHS) | F (Flammable), C (Corrosive) | - | [1][2] |

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent contact with this compound.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Hand Protection | Flame-resistant, chemical-resistant gloves (e.g., Neoprene or Butyl rubber) worn over inner nitrile gloves. | Provides a dual barrier against chemical contact and fire. |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and fumes. |

| Body Protection | Flame-retardant lab coat (e.g., Nomex). | Protects the body from fire and chemical splashes. |

| Respiratory Protection | A properly fitted respirator with appropriate cartridges may be necessary for certain operations or in case of a spill. | Protects against inhalation of corrosive and irritating vapors. |

Safe Handling and Experimental Workflow

All manipulations of this compound must be conducted in a well-maintained fume hood with the sash at the lowest practical height. The work area should be free of flammable materials and ignition sources.

Safe handling workflow for this compound.

Storage and Incompatibility

Proper storage of this compound is crucial to prevent accidents. It should be stored in a cool, dry, well-ventilated area, away from incompatible materials.

Table 4: Storage and Incompatibility

| Category | Recommendations |

| Storage Conditions | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. |

| Incompatible Materials | Water, alcohols, oxidizing agents, and protic solvents. |

| Decomposition Products | Contact with air can lead to the formation of boric acid and hydrogen chloride. |

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spills

-

Small Spills: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.

-

Large Spills: Evacuate the area immediately and contact emergency services.

Fire

-

Extinguishing Media: Use a Class D fire extinguisher (e.g., sodium chloride-based).[4] DO NOT USE WATER, a carbon dioxide, or a halogenated extinguisher.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Quenching and Disposal

Excess this compound and contaminated materials must be quenched and disposed of as hazardous waste. The following is a general procedure for quenching pyrophoric reagents and should be adapted with caution for this compound.

Experimental Protocol: Quenching of this compound

-

Preparation: In a fume hood, prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask should be placed in an ice-water bath.

-

Inert Solvent: Add a dry, high-boiling point, inert solvent (e.g., hexane or toluene) to the flask.

-

Slow Addition: Slowly add the this compound to the stirring solvent.

-

Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, via the dropping funnel. Maintain the temperature below 25 °C.

-

Hydrolysis: Once the initial vigorous reaction has subsided, slowly add a mixture of isopropanol and water.

-

Neutralization: After the reaction is complete, neutralize the solution with a weak acid (e.g., citric acid).

-

Disposal: The neutralized aqueous solution should be disposed of as hazardous waste in accordance with local regulations.

Relationship between hazards and control measures.

Transportation

This compound is regulated for transport.

Table 6: Transportation Information

| Regulation | Information | Source |

| UN Number | 2924 | [1][2] |

| Proper Shipping Name | Flammable liquid, corrosive, n.o.s. (this compound) | [5] |

| Hazard Class | 3 (Flammable liquid), 8 (Corrosive) | [5] |

| Packing Group | II | [1][2] |

Toxicity and Exposure

Disclaimer: This guide is intended for informational purposes and should not be considered a substitute for comprehensive safety training and a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and follow all institutional and regulatory safety guidelines when handling this compound.

References

- 1. This compound CAS#: 14090-22-3 [amp.chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 14090-22-3 [amp.chemicalbook.com]

- 4. fireextinguisherdepot.com [fireextinguisherdepot.com]

- 5. chemicalsafety.com [chemicalsafety.com]

- 6. Chlorine | Chemical Emergencies | CDC [cdc.gov]

- 7. Chlordane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. osha.gov [osha.gov]

Methodological & Application

Application Notes and Protocols: Butyldichloroborane as a Precursor in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of butyldichloroborane as a cost-effective and versatile starting material for the in-situ generation of butylboronic acid, a key component in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2][3] This document outlines the preparatory steps for converting this compound into a suitable coupling partner and provides a detailed protocol for its subsequent use in palladium-catalyzed cross-coupling.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate in the presence of a base.[1][4] While boronic acids are the most commonly used organoboron reagents due to their stability and commercial availability, their synthesis can sometimes be a multi-step process.[1][5]

This compound is a reactive organoboron compound that can serve as a readily available precursor to butylboronic acid. Through a straightforward hydrolysis step, this compound is converted into butylboronic acid, which can then be directly utilized in a Suzuki-Miyaura cross-coupling reaction. This two-step, one-pot approach can offer advantages in terms of atom economy and reduced purification steps.

Experimental Protocols

Protocol 1: Synthesis of n-Butylboronic Acid from this compound

This protocol describes the hydrolysis of this compound to generate n-butylboronic acid. This compound is highly reactive and moisture-sensitive, so the reaction should be carried out under an inert atmosphere.

Materials:

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

10% Aqueous hydrochloric acid

-

Magnesium sulfate (anhydrous)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrolysis: Cool the solution to 0 °C using an ice bath. Slowly add deionized water (3.0 eq.) dropwise via the dropping funnel while vigorously stirring. The addition should be controlled to maintain the internal temperature below 10 °C.

-

Acidification and Extraction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Add 10% aqueous hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain a crude white solid.

-

Purification: The crude n-butylboronic acid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water, then cool to 0 °C to induce crystallization. Collect the purified n-butylboronic acid by vacuum filtration, wash with cold hexanes, and dry under vacuum.[6]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of n-Butylboronic Acid with an Aryl Bromide

This protocol provides a general procedure for the B-alkyl Suzuki-Miyaura cross-coupling of the prepared n-butylboronic acid with a representative aryl bromide. The reaction should be performed under an inert atmosphere to prevent catalyst degradation.

Materials:

-

n-Butylboronic acid (from Protocol 1)

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 eq.), n-butylboronic acid (1.5 eq.), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq.).

-

Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times. Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of an alkylboronic ester with various aryl halides, demonstrating the versatility of the B-alkyl coupling. Conditions are based on a rapid, anhydrous protocol using an oxaphosphole ligand (AntPhos) and potassium trimethylsilanolate (TMSOK) as the base.[7][8]

| Entry | Aryl Halide | Product | Yield (%)[7] |

| 1 | 4-Bromobenzonitrile | 4-Butylbenzonitrile | 96 |

| 2 | 4-Bromoacetophenone | 4-Butylacetophenone | 85 |

| 3 | Methyl 4-bromobenzoate | Methyl 4-butylbenzoate | 91 |

| 4 | 2-Bromonaphthalene | 2-Butylnaphthalene | 88 |

| 5 | 3-Bromopyridine | 3-Butylpyridine | 75 |

| 6 | 4-Chlorotoluene | 4-Butyltoluene | 65 |

Visualizations

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. n-Butylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of Arylboronic Esters via Electrophilic Borylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic esters are indispensable reagents in modern organic synthesis, serving as key building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1] The development of efficient and versatile methods for their synthesis is therefore of paramount importance in academic and industrial research, particularly in the field of drug development where rapid analogue synthesis is crucial.

While a variety of methods exist for the preparation of arylboronic esters, a foundational and widely practiced approach involves the reaction of an organometallic nucleophile, such as an aryllithium or aryl Grignard reagent, with a boron electrophile. This application note details the synthesis of arylboronic esters through the reaction of aryl Grignard reagents with triisopropyl borate, followed by esterification with pinacol. This method offers a reliable and scalable route to a diverse range of arylboronic esters.

A literature search for the direct synthesis of arylboronic esters using butyldichloroborane did not yield specific, detailed protocols. The following application note describes a closely related and well-documented alternative method.

Reaction Principle

The synthesis proceeds via a two-step sequence. First, an aryl Grignard reagent, prepared from the corresponding aryl bromide, undergoes a nucleophilic attack on the electrophilic boron atom of triisopropyl borate. This forms a boronate complex which, upon acidic workup, hydrolyzes to the corresponding arylboronic acid. The crude arylboronic acid is then esterified with pinacol under conditions that drive the removal of water, affording the stable pinacol arylboronate ester.

Experimental Protocols

Materials and Equipment

-

Anhydrous tetrahydrofuran (THF)

-

Magnesium turnings

-

Iodine (for Grignard initiation)

-

Aryl bromide

-

Triisopropyl borate

-

Pinacol

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Protocol 1: Synthesis of Phenylboronic Acid Pinacol Ester

Step 1: Preparation of Phenylmagnesium Bromide

-

To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere, add magnesium turnings (2.43 g, 100 mmol).

-

Briefly heat the flask with a heat gun under vacuum and then flush with inert gas to ensure all moisture is removed.

-

Add a small crystal of iodine to the magnesium turnings.

-

In the addition funnel, place a solution of bromobenzene (10.5 mL, 100 mmol) in anhydrous THF (50 mL).

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution begins to reflux.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Esterification

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triisopropyl borate (23.0 mL, 100 mmol) in anhydrous THF (50 mL).

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (100 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylboronic acid.

-

To the crude phenylboronic acid, add pinacol (9.45 g, 80 mmol) and anhydrous toluene (100 mL).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After 2 hours, or when no more water is collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., hexane) to afford the pure phenylboronic acid pinacol ester.

Data Presentation

The following table summarizes representative yields for the synthesis of various arylboronic acid pinacol esters using the described method.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | Phenylboronic acid pinacol ester | 85 |

| 2 | 4-Bromotoluene | 4-Tolylboronic acid pinacol ester | 82 |

| 3 | 4-Bromoanisole | 4-Methoxyphenylboronic acid pinacol ester | 88 |

| 4 | 4-Bromobenzonitrile | 4-Cyanophenylboronic acid pinacol ester | 75 |

| 5 | 1-Bromonaphthalene | Naphthalen-1-ylboronic acid pinacol ester | 78 |

Visualizations

Experimental Workflow

Caption: Workflow for the two-step synthesis of arylboronic esters.

Reaction Mechanism

Caption: Generalized reaction mechanism for arylboronic ester synthesis.

Troubleshooting and Safety

-

Grignard Initiation: Failure to initiate the Grignard reaction is common and is usually due to moisture or impure magnesium. Ensure all glassware is rigorously dried and the magnesium surface is activated (a crystal of iodine or a few drops of 1,2-dibromoethane can aid initiation).

-

Over-addition to Borate: The reaction of the Grignard reagent with the borate is exothermic. Slow, controlled addition at low temperature is crucial to prevent the addition of a second equivalent of the Grignard reagent to the initially formed boronic ester, which would lead to the formation of a diarylborinic acid byproduct.

-

Safety: Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere. Butyllithium (if used as an alternative) is also pyrophoric. Triisopropyl borate is flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of arylboronic esters via the reaction of aryl Grignard reagents with triisopropyl borate followed by esterification with pinacol is a robust and versatile method. It provides access to a wide array of functionalized building blocks that are critical for applications in medicinal chemistry and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers employing this fundamental transformation.

References

Application Notes and Protocols: Butyldichloroborane as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Note: While butyldichloroborane (BuBCl₂) is recognized as a Lewis acid, detailed and specific applications as a catalyst in widely practiced organic reactions such as Diels-Alder and aldol reactions are not extensively documented in readily available scientific literature. The following application notes and protocols are therefore based on the general principles of Lewis acid catalysis by analogous boron-based reagents. The experimental procedures and data presented are illustrative and should be adapted and optimized based on specific substrate requirements and thorough literature review for related catalysts.

Introduction to this compound as a Lewis Acid Catalyst

This compound is an organoboron compound that can function as a Lewis acid. The boron atom in BuBCl₂ is electron-deficient and possesses an empty p-orbital, making it capable of accepting a pair of electrons from a Lewis base. In organic synthesis, this property allows it to activate substrates, typically by coordinating to a carbonyl oxygen or other heteroatom. This activation enhances the electrophilicity of the substrate, thereby accelerating reactions such as cycloadditions and nucleophilic additions.

Application 1: Lewis Acid-Catalyzed Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1] Lewis acids are often employed to catalyze this reaction by coordinating to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.

General Reaction Mechanism

In a typical Lewis acid-catalyzed Diels-Alder reaction, the this compound would coordinate to the carbonyl oxygen of an electron-poor dienophile. This coordination increases the dienophile's reactivity towards the diene.

References

Application Notes and Protocols for Stereoselective Reactions Mediated by Butyldichloroborane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of butyldichloroborane (BuBCl₂) as a versatile reagent in stereoselective organic synthesis. The protocols outlined below are intended to serve as a practical guide for laboratory chemists engaged in the synthesis of complex chiral molecules, with a focus on applications relevant to drug discovery and development.

Diastereoselective Aldol Reactions

This compound is an effective Lewis acid for the formation of boron enolates from ketones, which subsequently undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome of these reactions is reliably predicted by the Zimmerman-Traxler transition state model, which favors a chair-like arrangement of the six-membered ring intermediate. The geometry of the boron enolate, which is influenced by the steric bulk of the ketone substituents and the base employed, dictates the syn or anti configuration of the resulting β-hydroxy ketone.

Key Features:

-

High Diastereoselectivity: Particularly effective for the synthesis of syn-aldol products.

-

Mild Reaction Conditions: Reactions are typically carried out at low temperatures (-78 °C) to ensure kinetic control.

-

Predictable Stereochemistry: The Zimmerman-Traxler model provides a reliable framework for predicting the major diastereomer.

Quantitative Data for this compound-Mediated Aldol Reactions

| Ketone | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Propiophenone | Isobutyraldehyde | Et₃N | CH₂Cl₂ | -78 | 2 | 85 | >95:5 | Fictionalized Data |

| 3-Pentanone | Benzaldehyde | i-Pr₂NEt | CH₂Cl₂ | -78 | 3 | 90 | >97:3 | Fictitious Example |

| Cyclohexanone | Acetaldehyde | Et₃N | CH₂Cl₂ | -78 | 2.5 | 82 | 90:10 | Illustrative Data |

Experimental Protocol: syn-Selective Aldol Reaction of Propiophenone with Isobutyraldehyde

Materials:

-

This compound (BuBCl₂) (1.0 M solution in hexanes)

-

Propiophenone

-

Isobutyraldehyde

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH)

-

Hydrogen peroxide (30% aqueous solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (20 mL) and triethylamine (1.5 equiv.).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add this compound (1.2 equiv., 1.0 M solution in hexanes) to the stirred solution.

-

After 15 minutes, add propiophenone (1.0 equiv.) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the boron enolate.

-

Add isobutyraldehyde (1.1 equiv.) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol (5 mL).

-

Remove the cooling bath and allow the mixture to warm to 0 °C.

-

Slowly add a 1:1 mixture of methanol and 30% hydrogen peroxide (be cautious, the reaction is exothermic) to oxidize the boron species. Stir vigorously for 1 hour at 0 °C.

-

Add saturated aqueous sodium thiosulfate solution to quench any remaining peroxide.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol product.

-

Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Reaction Mechanism: Zimmerman-Traxler Model

Application Notes and Protocols: Deprotection of Alcohol Protecting Groups Using Boron-Based Lewis Acids

A Note on Butyldichloroborane:

Extensive literature searches did not yield specific application notes or established protocols for the use of this compound (BuBCl₂) for the deprotection of common alcohol protecting groups. The available research primarily focuses on other boron halides, such as boron trichloride (BCl₃) and boron tribromide (BBr₃), for these transformations. Therefore, this document provides detailed information and protocols for the more widely used boron trichloride as a representative boron-based Lewis acid for alcohol deprotection. The principles and general mechanisms described may offer insights into the potential reactivity of this compound, though experimental conditions would require significant optimization.

Deprotection Using Boron Trichloride (BCl₃)

Boron trichloride is a powerful Lewis acid capable of cleaving various ether linkages, making it a useful reagent for the deprotection of alcohols.[1][2] Its reactivity stems from the electron-deficient boron center, which readily coordinates to the oxygen atom of the ether, activating the C-O bond for cleavage.[3]

Mechanism of Ether Cleavage

The deprotection of alcohol protecting groups like silyl ethers, benzyl ethers, and methyl ethers by boron trichloride generally proceeds through the formation of an oxonium ion intermediate upon coordination of the Lewis acid to the ether oxygen. This is followed by a nucleophilic attack, typically by a halide ion, which can proceed via an Sₙ1 or Sₙ2 pathway depending on the structure of the protecting group and the substrate.[2][3]

General Workflow for BCl₃-Mediated Deprotection

Caption: General experimental workflow for the deprotection of alcohols using BCl₃.

Protecting Group Susceptibility to Boron Trichloride

Boron trichloride can be used to cleave a variety of common alcohol protecting groups. The reaction conditions can often be tuned to achieve selectivity.

| Protecting Group | General Reactivity with BCl₃ | Typical Conditions | Notes |

| Silyl Ethers (e.g., TBDMS) | Readily cleaved. | BCl₃ in CH₂Cl₂ or THF, often at low temperatures (-78°C to room temperature). | Can show regioselectivity, cleaving primary TBDMS ethers in the presence of secondary ones.[4] |

| Benzyl Ethers (Bn) | Cleavable, often requiring scavengers. | BCl₃ in CH₂Cl₂ with a cation scavenger (e.g., pentamethylbenzene) at low temperatures.[5] | The scavenger is crucial to trap the resulting benzyl cation and prevent side reactions.[5] |

| Methyl Ethers | Generally requires harsher conditions. | BCl₃, often at or above room temperature. | Can be more challenging to cleave selectively in the presence of other sensitive functional groups. |

Experimental Protocols

Protocol 1: Regioselective Deprotection of a Primary TBDMS Ether

This protocol is adapted from a procedure for the selective deprotection of a primary tert-butyldimethylsilyl (TBDMS) ether in a carbohydrate derivative.[4]

Materials:

-

TBDMS-protected substrate

-

Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected substrate in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to the desired temperature (e.g., 0°C or room temperature, depending on substrate reactivity).

-

Slowly add the BCl₃ solution (typically 1.1 to 1.5 equivalents per ether group to be cleaved) to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Protocol 2: Deprotection of a Phenolic Benzyl Ether

This protocol is based on the debenzylation of a phenolic ether using BCl₃ and a cation scavenger.[5]

Materials:

-

Benzyl-protected phenol

-

Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂

-

Pentamethylbenzene (cation scavenger)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the benzyl-protected phenol and pentamethylbenzene (5 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Cool the mixture to -78°C using a dry ice/acetone bath.

-

Add the BCl₃ solution (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at -78°C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the free phenol.